molecular formula C20H26N2O4S B4113849 N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B4113849
M. Wt: 390.5 g/mol
InChI Key: DVAQHGOLDRYNOS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide backbone substituted with butylphenyl, methoxyphenyl, and methylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-5-8-16-11-13-17(14-12-16)21-20(23)15-22(27(3,24)25)18-9-6-7-10-19(18)26-2/h6-7,9-14H,4-5,8,15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAQHGOLDRYNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-butylphenylamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methylsulfonyl chloride and glycine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine intermediate can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-butylphenyl)-N~2~-(2-hydroxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~1~-(4-butylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 2
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N-(4-butylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

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